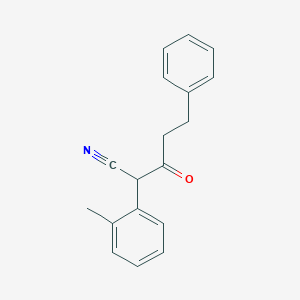
2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile
Overview
Description
2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile is a complex organic compound characterized by its molecular structure, which includes a phenyl group, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions usually require a strong base such as piperidine or pyridine and a suitable solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction and increase the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or their derivatives.
Reduction: Primary amines.
Substitution: Amides or other substituted nitriles.
Scientific Research Applications
2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used as a building block for bioactive molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include interactions with cellular signaling pathways.
Comparison with Similar Compounds
2-(2-Methylphenyl)-3-oxo-5-phenylpentanenitrile is similar to other compounds with phenyl and nitrile groups, such as:
Benzonitrile: A simpler nitrile compound without the additional phenyl group.
Phenylacetonitrile: A compound with a phenyl group attached to a nitrile group but lacking the ketone functionality.
2-Methylbenzophenone: A compound with a similar structure but without the nitrile group.
Uniqueness: The presence of both the phenyl and nitrile groups, along with the ketone functionality, makes this compound unique
Properties
IUPAC Name |
2-(2-methylphenyl)-3-oxo-5-phenylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-14-7-5-6-10-16(14)17(13-19)18(20)12-11-15-8-3-2-4-9-15/h2-10,17H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPAPUTUDHNMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


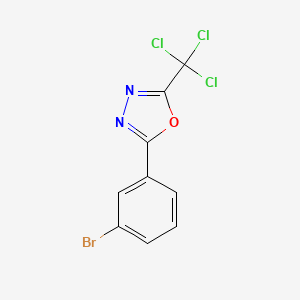




![Acetic acid, [2-(2-propenyloxy)phenoxy]-](/img/structure/B1517705.png)
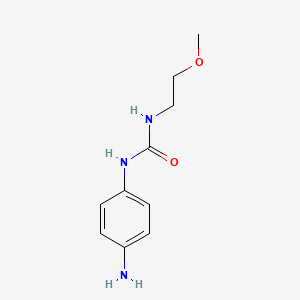

![5-(4-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1517709.png)

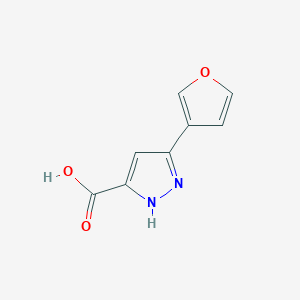
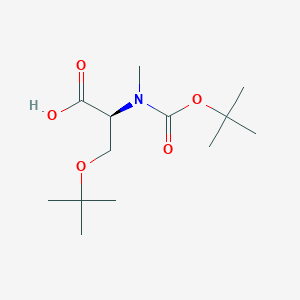
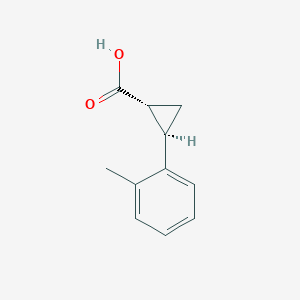
phenyl]methyl})amine](/img/structure/B1517721.png)
